molecular formula C8H6N2O2 B2535972 1(2H)-Phthalazinone, 5-hydroxy- CAS No. 64223-57-0

1(2H)-Phthalazinone, 5-hydroxy-

Cat. No.: B2535972
CAS No.: 64223-57-0
M. Wt: 162.148
InChI Key: GMMMVARINBJYFS-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 5-hydroxy- is a heterocyclic organic compound that belongs to the class of phthalazinones It is characterized by a phthalazine ring system with a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1(2H)-Phthalazinone, 5-hydroxy- can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions. The reaction typically proceeds as follows:

    Step 1: Preparation of the hydrazine derivative by reacting hydrazine hydrate with a suitable precursor.

    Step 2: Cyclization of the hydrazine derivative with phthalic anhydride in the presence of a strong acid, such as sulfuric acid, to form the phthalazinone ring system.

    Step 3: Introduction of the hydroxyl group at the 5-position through selective hydroxylation using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of 1(2H)-Phthalazinone, 5-hydroxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Phthalazinone, 5-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated phthalazinones.

Scientific Research Applications

1(2H)-Phthalazinone, 5-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 5-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position plays a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

    Phthalazinone: Lacks the hydroxyl group at the 5-position, resulting in different chemical and biological properties.

    Hydroxyphthalazine: Similar structure but with hydroxyl groups at different positions, leading to variations in reactivity and applications.

    Phthalic Anhydride: A precursor in the synthesis of phthalazinones, but with distinct chemical properties.

Uniqueness: 1(2H)-Phthalazinone, 5-hydroxy- is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its chemical reactivity and biological activity

Properties

IUPAC Name

5-hydroxy-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-3-1-2-5-6(7)4-9-10-8(5)12/h1-4,11H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMMVARINBJYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NNC2=O)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (8 ml) was added to a stirred mixture of 5-amino-1(2H)-phthalazinone (9.4 g, 0.058 mole) and water (50 ml). The resultant stirred paste was cooled in ice and diazotised by the addition of sodium nitrite (4.15 g, 0.06 mole) in water (15 ml). The filtered diazonium sulphate solution was added over 1.5 hours to a stirred boiling solution of concentrated sulphuric acid (30 ml) and boric acid (5.42 g, 0.088 mole) in water (200 ml). The solution was heated for a further 30 minutes then cooled and the collected solid was washed with water to give 5-hydroxy-1(2H)-phthalazinone 9.12 g, 96% m.p. 351°-355°). 5-Hydroxy-1(2H)-phthalazinone was purified as the 5-acetoxy derivative m.p. 162° (ethanol).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium sulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
5.42 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

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